Cas no 160757-45-9 ((3Z)-6-methyl-3-{(4-methylphenyl)aminomethylidene}-3,4-dihydro-2H-pyran-2,4-dione)

The compound (3Z)-6-methyl-3-{(4-methylphenyl)aminomethylidene}-3,4-dihydro-2H-pyran-2,4-dione is a structurally distinct heterocyclic molecule featuring a pyran-2,4-dione core with a (4-methylphenyl)aminomethylidene substituent at the 3-position. This configuration imparts unique electronic and steric properties, making it a valuable intermediate in synthetic organic chemistry, particularly for constructing pharmacologically active scaffolds. The presence of the conjugated enamine and dihydropyranone moieties enhances its reactivity in cyclization and condensation reactions. Its crystalline stability and well-defined stereochemistry (3Z-configuration) facilitate precise applications in medicinal chemistry and materials science. The methyl groups at the 6-position and phenyl ring further modulate solubility and reactivity, broadening its utility in targeted synthesis.
(3Z)-6-methyl-3-{(4-methylphenyl)aminomethylidene}-3,4-dihydro-2H-pyran-2,4-dione structure
160757-45-9 structure
Product Name:(3Z)-6-methyl-3-{(4-methylphenyl)aminomethylidene}-3,4-dihydro-2H-pyran-2,4-dione
CAS No:160757-45-9
MF:C14H13NO3
MW:243.257923841476
CID:5898559
PubChem ID:135464927
Update Time:2025-05-27

(3Z)-6-methyl-3-{(4-methylphenyl)aminomethylidene}-3,4-dihydro-2H-pyran-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • (3Z)-6-methyl-3-{(4-methylphenyl)aminomethylidene}-3,4-dihydro-2H-pyran-2,4-dione
    • SR-01000110737-1
    • AKOS000270185
    • Z57300902
    • IFLab1_004793
    • 117034-62-5
    • 160757-45-9
    • (Z)-6-methyl-3-((p-tolylamino)methylene)-2H-pyran-2,4(3H)-dione
    • AKOS000806641
    • AKOS030751733
    • F1116-0059
    • SR-01000110737
    • 4-hydroxy-6-methyl-3-[(4-methylphenyl)iminomethyl]pyran-2-one
    • (3Z)-6-methyl-3-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-pyran-2,4-dione
    • (3E)-6-METHYL-3-{[(4-METHYLPHENYL)AMINO]METHYLIDENE}-3,4-DIHYDRO-2H-PYRAN-2,4-DIONE
    • AB00673316-01
    • 6-methyl-3-[(4-methylanilino)methylidene]pyran-2,4-dione
    • HMS1425J19
    • AB00743861-01
    • IDI1_010548
    • Inchi: 1S/C14H13NO3/c1-9-3-5-11(6-4-9)15-8-12-13(16)7-10(2)18-14(12)17/h3-8,16H,1-2H3/b15-8+
    • InChI Key: KNNBSYRCYJIKQQ-OVCLIPMQSA-N
    • SMILES: O1C(C(/C=N/C2C=CC(C)=CC=2)=C(C=C1C)O)=O

Computed Properties

  • Exact Mass: 243.08954328g/mol
  • Monoisotopic Mass: 243.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 426
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 58.9Ų

(3Z)-6-methyl-3-{(4-methylphenyl)aminomethylidene}-3,4-dihydro-2H-pyran-2,4-dione Pricemore >>

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Additional information on (3Z)-6-methyl-3-{(4-methylphenyl)aminomethylidene}-3,4-dihydro-2H-pyran-2,4-dione

Recent Advances in the Study of (3Z)-6-methyl-3-{(4-methylphenyl)aminomethylidene}-3,4-dihydro-2H-pyran-2,4-dione (CAS: 160757-45-9)

The compound (3Z)-6-methyl-3-{(4-methylphenyl)aminomethylidene}-3,4-dihydro-2H-pyran-2,4-dione (CAS: 160757-45-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the compound's role as a potent inhibitor of specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that (3Z)-6-methyl-3-{(4-methylphenyl)aminomethylidene}-3,4-dihydro-2H-pyran-2,4-dione exhibits strong inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. The study utilized molecular docking simulations and in vitro assays to confirm the compound's binding affinity and selectivity for COX-2 over COX-1, suggesting its potential as a novel anti-inflammatory agent.

In addition to its anti-inflammatory properties, recent research has explored the compound's anticancer potential. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that (3Z)-6-methyl-3-{(4-methylphenyl)aminomethylidene}-3,4-dihydro-2H-pyran-2,4-dione induces apoptosis in several cancer cell lines, including breast and colon cancer cells. The study attributed this effect to the compound's ability to modulate the activity of key signaling proteins involved in cell proliferation and survival, such as PI3K/Akt and MAPK pathways.

The synthesis and optimization of (3Z)-6-methyl-3-{(4-methylphenyl)aminomethylidene}-3,4-dihydro-2H-pyran-2,4-dione have also been a focus of recent research. A 2023 paper in Tetrahedron Letters described an improved synthetic route that enhances yield and purity while reducing the number of steps. This advancement is critical for scaling up production for preclinical and clinical studies, paving the way for further development of this compound as a therapeutic agent.

Despite these promising findings, challenges remain in the development of (3Z)-6-methyl-3-{(4-methylphenyl)aminomethylidene}-3,4-dihydro-2H-pyran-2,4-dione as a drug candidate. Pharmacokinetic studies indicate that the compound has moderate bioavailability and requires further structural modifications to improve its metabolic stability and solubility. Ongoing research is exploring the use of prodrug strategies and nanoformulations to address these limitations.

In conclusion, (3Z)-6-methyl-3-{(4-methylphenyl)aminomethylidene}-3,4-dihydro-2H-pyran-2,4-dione (CAS: 160757-45-9) represents a promising scaffold for the development of novel anti-inflammatory and anticancer agents. Recent studies have elucidated its mechanism of action, optimized its synthesis, and identified areas for further improvement. Continued research in this area holds great potential for translating these findings into clinically viable therapeutics.

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